Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate
Description
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core with a ketone group at the 4-position and an ester moiety at the 2-position. This scaffold is significant in medicinal chemistry due to its versatility as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound’s structure combines rigidity from the tetrahydroindole system with functional groups that enable diverse derivatization .
Properties
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h6,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDPGDOLSVFKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142816-66-7 | |
| Record name | ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of classical synthetic methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of indole compounds, including ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, exhibit promising anticancer properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it was shown to affect the expression of key proteins involved in cell survival pathways.
Case Study:
In a controlled experiment involving various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values were recorded at concentrations significantly lower than those required for conventional chemotherapeutics.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as an important building block in the synthesis of complex organic molecules. Its versatile reactivity allows it to participate in various reactions such as cycloadditions and functional group transformations.
Data Table: Synthesis Applications
Material Science
3.1 Polymer Chemistry
The compound has been explored for its potential in polymer chemistry as a monomer for the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study:
A recent study investigated the polymerization of this compound with other monomers to create copolymers exhibiting improved thermal properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituent placement and ring saturation (Table 1):
Key Observations :
- Oxo Position : The 4-oxo derivative (target compound) and 7-oxo analog (CAS 119647-73-3) differ in ketone placement, affecting ring puckering and intermolecular interactions (e.g., hydrogen bonding) .
- Substituent Effects: Methyl groups (e.g., CAS 7272-58-4) increase hydrophobicity, while amino or fluorinated groups (e.g., CAS 1428139-42-7) enhance polarity and reactivity .
Reactivity Trends :
- The 4-oxo group facilitates nucleophilic attacks (e.g., enolate formation), while ester groups enable hydrolysis to carboxylic acids for further functionalization .
- Fluorinated analogs exhibit lower yields due to steric and electronic effects, as seen in (37.5% yield vs. 10% for bulkier derivatives) .
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with hydrogenated rings (e.g., CAS 119647-73-3) show higher melting points (232–234°C) compared to non-hydrogenated derivatives (e.g., 5-fluoroindole-2-carboxylate, m.p. 249–250°C) due to enhanced crystallinity .
- Spectroscopy :
Biological Activity
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13NO3
- Molecular Weight : 207.23 g/mol
- CAS Number : 119647-73-3
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential as a radical scavenger, which is crucial for mitigating oxidative stress in biological systems. Studies indicate that similar indole derivatives exhibit significant antioxidant properties by neutralizing reactive oxygen species (ROS) .
- Cytotoxicity : Ethyl 4-oxo derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and A549 cell lines, showing IC50 values in the range of 20–50 µM . This suggests a possible role in cancer therapy.
- Anti-inflammatory Properties : Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . this compound may exert similar effects.
Case Studies
- Study on Antioxidant Activity :
- Cytotoxicity Assessment :
- Anti-inflammatory Effects :
Data Table: Biological Activities of Ethyl 4-oxo Derivatives
Q & A
Q. Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Bond length (C=O) | 1.22 Å |
What spectral techniques are critical for characterizing derivatives, and how are data contradictions resolved?
Basic
1H NMR identifies substituents on the indole ring. Key signals include:
- Ester CH₃ : δ 1.16–1.30 ppm (triplet).
- Tetrahydroindole CH₂ : δ 1.54–1.72 ppm (multiplet) .
IR spectroscopy confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹). Discrepancies in NMR data (e.g., shifted peaks due to solvent effects) are resolved using deuterated solvents (DMSO-d₆) and cross-validation with HRMS .
How can researchers design biological activity assays for this compound?
Q. Advanced
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Reference compounds like thiazolopyridone derivatives show activity at 10–50 µM .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. Monitor activity via fluorescence quenching .
- Metabolic stability : Perform liver microsome assays to assess oxidation pathways .
Q. Table: Example Bioactivity Data
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MTT) | IC₅₀ = 25 µM (HeLa) | |
| Kinase inhibition | Ki = 0.8 µM (EGFR) |
What strategies address low yields in multi-step syntheses of derivatives?
Q. Methodological Focus
- Stepwise optimization : Adjust stoichiometry (e.g., 1.1 equiv of formyl-indole for condensation) .
- Flow chemistry : Continuous reactors improve mixing and reduce side products .
- Catalytic systems : Use Pd/C or enzymes for selective reductions .
How do electronic effects of substituents influence reactivity in ring-functionalization reactions?
Q. Advanced
- Electron-withdrawing groups (e.g., -CF₃) deactivate the indole ring, requiring harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .
- Steric effects : Bulky substituents at the 6-position hinder nucleophilic attacks, favoring regioselectivity at the 3-position .
- DFT studies : Calculate Fukui indices to predict electrophilic sites .
What are the challenges in scaling up lab-scale syntheses for preclinical studies?
Q. Advanced
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Solvent selection : Switch from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Process analytics : Implement inline PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
